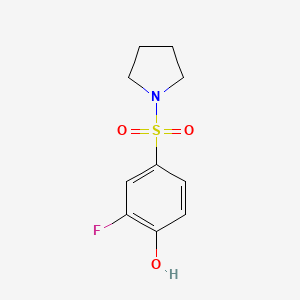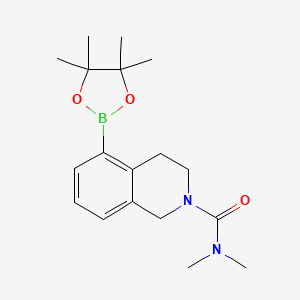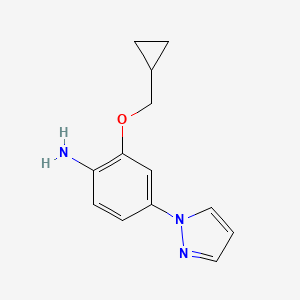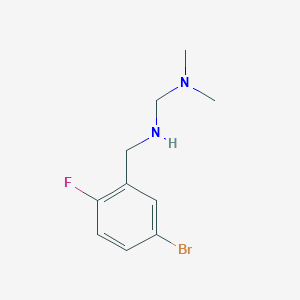
N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine: is a chemical compound with the molecular formula C10H14BrFN2 It is characterized by the presence of a bromine and fluorine atom attached to a benzyl group, which is further connected to a dimethylmethanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with N,N-dimethylmethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated benzyl derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. It is used as a building block in the synthesis of drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the bromine and fluorine atoms in the benzyl group can influence the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(5-bromo-2-fluorobenzyl)-o-methylhydroxylamine
- N-(5-bromo-2-fluorobenzyl)cyclopentanamine
- 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene
Comparison: N-(5-bromo-2-fluorobenzyl)-N,N-dimethylmethanediamine is unique due to its specific substitution pattern and the presence of the dimethylmethanediamine moiety. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, N-(5-bromo-2-fluorobenzyl)-o-methylhydroxylamine has a hydroxylamine group, which can influence its reactivity and biological activity differently. Similarly, N-(5-bromo-2-fluorobenzyl)cyclopentanamine and 2-(5-bromo-2-fluorobenzyl)benzo[b]thiophene have different structural frameworks, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C10H14BrFN2 |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-N',N'-dimethylmethanediamine |
InChI |
InChI=1S/C10H14BrFN2/c1-14(2)7-13-6-8-5-9(11)3-4-10(8)12/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
WEZNOBNABAGYIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)
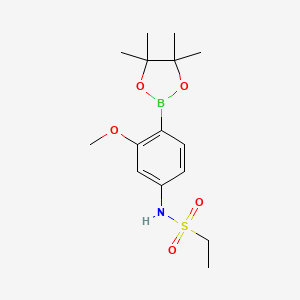

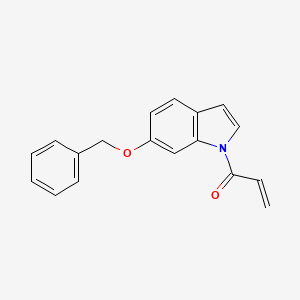

![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
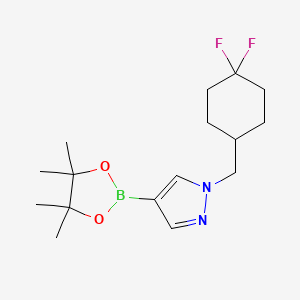
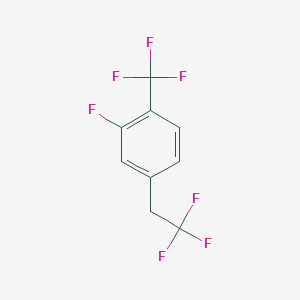
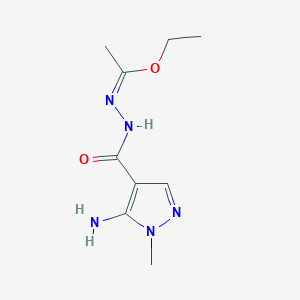
![2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane](/img/structure/B13726189.png)
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)
